2-Hydroxypropyl bromoacetate

Description

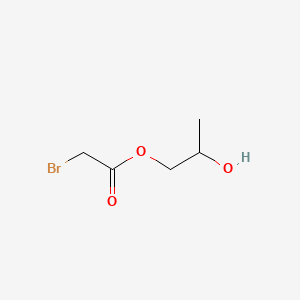

Chemical Identity and Structure

2-Hydroxypropyl bromoacetate (CAS: 4189-47-3) is an α-halocarboxylic acid ester with the molecular formula C₅H₉BrO₃. Its structure includes a bromoacetate group (–OCOCH₂Br) and a hydroxyl group (–OH) on the propyl backbone, represented by the SMILES string CC(COC(=O)CBr)O . The hydroxyl group enhances polarity, enabling hydrogen bonding, while the bromine atom increases electrophilicity at the α-carbon, making it reactive toward nucleophilic substitution .

Synthesis It is synthesized via acid-catalyzed esterification of bromoacetic acid with 2-hydroxypropanol (propylene glycol), typically under controlled temperatures (40–70°C) to minimize side reactions .

Applications

This compound serves as a versatile intermediate in organic synthesis, particularly for:

Properties

CAS No. |

4189-47-3 |

|---|---|

Molecular Formula |

C5H9BrO3 |

Molecular Weight |

197.03 g/mol |

IUPAC Name |

2-hydroxypropyl 2-bromoacetate |

InChI |

InChI=1S/C5H9BrO3/c1-4(7)3-9-5(8)2-6/h4,7H,2-3H2,1H3 |

InChI Key |

YLKMTQHJTPXQOL-UHFFFAOYSA-N |

Canonical SMILES |

CC(COC(=O)CBr)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxypropyl bromoacetate can be synthesized through the esterification of 2-propanol with bromoacetic acid. This reaction typically occurs under acidic conditions, often using solvents like chloroform or acetone, and an acid catalyst such as dilute sulfuric acid .

Industrial Production Methods: In industrial settings, the production of 2-Hydroxypropyl bromoacetate involves similar esterification processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxypropyl bromoacetate undergoes various chemical reactions, including:

Substitution Reactions: The bromo group can be substituted by nucleophiles, leading to the formation of different derivatives.

Esterification and Transesterification: The hydroxy group can participate in esterification reactions with carboxylic acids or transesterification with other esters.

Common Reagents and Conditions:

Nucleophiles: Such as amines, thiols, and alcohols, are commonly used in substitution reactions.

Acid Catalysts: For esterification reactions, catalysts like sulfuric acid or p-toluenesulfonic acid are often employed.

Major Products Formed:

Substituted Derivatives: Depending on the nucleophile used, various substituted products can be formed.

Esters: When reacted with carboxylic acids, different esters are produced.

Scientific Research Applications

Chemical Synthesis

2-Hydroxypropyl bromoacetate serves as an important intermediate in organic synthesis. Its reactivity allows it to participate in various chemical reactions, including:

- Esterification Reactions : It can react with alcohols to form esters, which are useful in the synthesis of pharmaceuticals and agrochemicals.

- Nucleophilic Substitution : The bromoacetate group can be substituted by nucleophiles, leading to the formation of various derivatives that have biological activity.

Table 1: Common Reactions Involving 2-Hydroxypropyl Bromoacetate

| Reaction Type | Description | Products |

|---|---|---|

| Esterification | Reacts with alcohols to form esters | Various esters |

| Nucleophilic Substitution | Nucleophiles replace bromine | Diverse derivatives |

| Hydrolysis | Reaction with water leading to hydroxypropyl acetate | Hydroxypropyl acetate |

Pharmaceutical Applications

The compound has shown potential in drug development due to its ability to modify biological activity. Some notable applications include:

- Prodrug Development : 2-Hydroxypropyl bromoacetate can be utilized to create prodrugs that enhance the bioavailability of active pharmaceutical ingredients.

- Anticancer Research : Studies have indicated that derivatives of this compound may exhibit anticancer properties when modified appropriately. For instance, it has been used in the synthesis of compounds targeting cancer cells through specific pathways.

Case Study: Anticancer Activity

A study explored the synthesis of a series of compounds derived from 2-hydroxypropyl bromoacetate, evaluating their cytotoxic effects on various cancer cell lines. The results indicated that certain derivatives displayed significant inhibition of cell proliferation, suggesting potential for further development as anticancer agents .

Biodegradable Polymers

2-Hydroxypropyl bromoacetate is also significant in the field of biodegradable polymers. It can be incorporated into polymer matrices that are designed for controlled drug release and tissue engineering applications.

- Controlled Release Systems : The incorporation of this compound into polymer formulations allows for the gradual release of therapeutic agents, improving treatment efficacy while minimizing side effects.

- Tissue Engineering Scaffolds : Its properties make it suitable for developing scaffolds that support cell growth and tissue regeneration.

Table 2: Applications in Biodegradable Polymers

| Application | Description |

|---|---|

| Drug Delivery | Controlled release of therapeutic agents |

| Tissue Engineering | Scaffolds for cell growth and regeneration |

Material Science

In material science, 2-hydroxypropyl bromoacetate is explored for its potential use in creating novel materials with specific properties:

- Coatings and Adhesives : Its reactivity can be harnessed to develop coatings that provide protective barriers or adhesives with enhanced bonding capabilities.

- Nanocomposites : Research is ongoing into using this compound as a modifier for nanocomposite materials, potentially improving their mechanical and thermal properties.

Mechanism of Action

The mechanism of action of 2-Hydroxypropyl bromoacetate involves its reactivity due to the presence of both the bromo and hydroxy groups. The bromo group acts as a leaving group in substitution reactions, while the hydroxy group can participate in esterification and other reactions. These functional groups allow the compound to interact with various molecular targets and pathways, facilitating its use in diverse chemical processes .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 2-hydroxypropyl bromoacetate with structurally related brominated esters:

Key Observations :

- Hydroxyl Group Impact: The –OH group in 2-hydroxypropyl bromoacetate improves solubility in polar solvents (e.g., water, ethanol) compared to non-hydroxylated analogs like ethyl bromoacetate .

- Alkyl Chain Length : Longer alkyl chains (e.g., propyl vs. methyl) reduce volatility and increase lipophilicity, affecting biodistribution in pharmaceutical applications .

- Aromatic vs. Aliphatic : Benzyl bromoacetate’s aromatic ring stabilizes the ester against hydrolysis, whereas aliphatic esters (e.g., methyl, ethyl) hydrolyze faster under acidic/basic conditions .

Reactivity and Mechanism

- Nucleophilic Substitution : The bromine atom in all compounds facilitates nucleophilic displacement at the α-carbon. However, the hydroxyl group in 2-hydroxypropyl bromoacetate can participate in intramolecular hydrogen bonding, slightly reducing electrophilicity compared to ethyl bromoacetate .

- Hydrolysis: Under basic conditions, 2-hydroxypropyl bromoacetate hydrolyzes to bromoacetic acid and 2-hydroxypropanol, whereas ethyl bromoacetate yields bromoacetic acid and ethanol .

Biological Activity

2-Hydroxypropyl bromoacetate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug delivery. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

2-Hydroxypropyl bromoacetate can be synthesized through various chemical pathways, typically involving the reaction of 2-hydroxypropyl alcohol with bromoacetic acid. The general reaction can be represented as follows:

This synthesis results in a compound that exhibits both hydrophilic and lipophilic properties, making it a candidate for various applications in drug formulation and delivery systems.

Antimicrobial Properties

Research indicates that 2-hydroxypropyl bromoacetate exhibits antimicrobial activity. For instance, copolymers containing this compound have been shown to inhibit the growth of Staphylococcus aureus when used in conjunction with other antibiotics like ampicillin . This suggests potential applications in developing antimicrobial agents or drug delivery systems that enhance the efficacy of existing antibiotics.

Gene Delivery Systems

A significant area of research involves the use of 2-hydroxypropyl bromoacetate in gene delivery systems. Studies have demonstrated that derivatives of this compound can be used to create non-viral vectors for gene therapy. For example, bromoisobutyryl-terminated 2-hydroxypropyl-β-cyclodextrin has been utilized to enhance gene transfection efficiency in cell lines such as COS7 and HepG2, showing lower cytotoxicity compared to traditional carriers like polyethyleneimine . This highlights its potential in developing safer and more effective gene delivery methods.

Interaction with Plasma Proteins

The interaction between 2-hydroxypropyl bromoacetate-based copolymers and plasma proteins is crucial for their efficacy as drug carriers. Studies have shown that these copolymers exhibit weak interactions with major blood plasma proteins, which do not significantly alter the circulation time or anticancer efficiency of nanoparticle drug delivery systems . This property is essential for maintaining therapeutic levels of drugs while minimizing side effects.

Case Study 1: Antimicrobial Efficacy

A study investigated the efficacy of N-(2-hydroxypropyl)methacrylamide copolymers containing 2-hydroxypropyl bromoacetate against Staphylococcus aureus. The results indicated a significant reduction in bacterial growth, supporting the compound's potential as an antimicrobial agent .

Case Study 2: Gene Therapy Applications

In a comparative study on gene delivery systems, researchers found that poly(β-aminoester)s modified with 2-hydroxypropyl bromoacetate exhibited enhanced transfection rates in HepG2 cells compared to conventional methods. This study demonstrated the compound's ability to facilitate effective gene transfer with reduced cytotoxicity .

Q & A

Q. What are the recommended laboratory methods for synthesizing 2-hydroxypropyl bromoacetate?

Methodological Answer: The synthesis typically involves esterification between 2-hydroxypropyl alcohol and bromoacetyl bromide. Key steps include:

Reaction Setup : Conduct the reaction under anhydrous conditions using a polar aprotic solvent (e.g., dichloromethane) to minimize hydrolysis. A base like pyridine or triethylamine is added to neutralize HBr byproducts .

Catalysis : Use catalytic DMAP (4-dimethylaminopyridine) to enhance reaction efficiency .

Purification : Isolate the product via vacuum distillation or column chromatography. Monitor purity using TLC (Rf ~0.5 in hexane:ethyl acetate 3:1) .

Q. Table 1: Comparison of Reaction Conditions for Bromoacetate Esters

| Ester Derivative | Solvent | Base | Yield (%) | Reference |

|---|---|---|---|---|

| Ethyl bromoacetate | DCM | Pyridine | 85 | |

| Isopropyl bromoacetate | THF | Triethylamine | 78 | |

| 2-Hydroxypropyl (hypothetical) | DCM | DMAP | ~70* | Extrapolated |

*Hypothetical yield based on analogous reactions.

Q. Which analytical techniques are optimal for characterizing 2-hydroxypropyl bromoacetate?

Methodological Answer: Combine spectroscopic and chromatographic methods:

Q. What safety protocols are critical for handling 2-hydroxypropyl bromoacetate?

Methodological Answer: Based on hazards of analogous bromoacetates (e.g., ethyl bromoacetate):

Q. Table 2: Acute Health Effects of Bromoacetate Esters

Advanced Research Questions

Q. How does the bromoacetate group influence nucleophilic substitution reactivity in 2-hydroxypropyl bromoacetate?

Methodological Answer: The bromine atom acts as a leaving group, enabling reactions with nucleophiles (e.g., thiols, amines):

Q. What factors contribute to stability challenges in 2-hydroxypropyl bromoacetate, and how can they be mitigated?

Methodological Answer: Instability arises from hydrolysis and thermal decomposition:

Q. Table 3: Stability Data for Analogous Esters

| Ester | Hydrolysis Half-life (pH 7) | Decomposition Temp (°C) | Reference |

|---|---|---|---|

| Ethyl bromoacetate | 24 hours | 160 | |

| Methyl bromoacetate | 12 hours | 140 | |

| 2-Hydroxypropyl (hypothetical) | ~18 hours* | ~150* | Extrapolated |

Q. How can contradictions in reported reaction yields involving 2-hydroxypropyl bromoacetate be resolved?

Methodological Answer: Address variability by systematically testing parameters:

Solvent Effects : Compare yields in DCM vs. THF; polar solvents may stabilize transition states .

Catalyst Screening : Test DMAP, DBU, and NaHCO3 to identify optimal conditions .

Temperature Gradients : Run reactions at 25°C, 40°C, and 60°C to map kinetic vs. thermodynamic control.

Byproduct Analysis : Use GC-MS to identify side products (e.g., hydrolysis to 2-hydroxypropyl acetate) .

Q. Example Workflow :

- Fix solvent (DCM), vary catalyst (DMAP vs. none).

- Repeat with incremental temperature increases.

- Statistically analyze yield differences (ANOVA, p < 0.05).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.